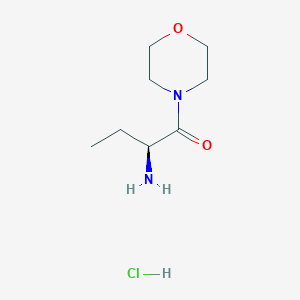
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound with a molecular formula of C9H19ClN2O2 and a molecular weight of 222.7 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of (2S)-2-amino-1-butanone with morpholine in the presence of hydrochloric acid. The reaction conditions often include:
Reactants: (2S)-2-amino-1-butanone and morpholine.
Catalyst: Hydrochloric acid.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The process may include steps such as:
Mixing: Combining the reactants in a large reactor.
Heating: Maintaining the reaction mixture at the desired temperature.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Drying: Removing any residual solvents to obtain the pure compound.
化学反応の分析
Types of Reactions
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学的研究の応用
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride:
(2S)-2-amino-1-(piperidin-4-yl)butan-1-one hydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its morpholine ring contributes to its stability and reactivity, making it valuable in various applications.
生物活性
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride, commonly referred to as a morpholino compound, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a morpholine ring and an amino acid backbone, which contributes to its biological activity. Its chemical formula is C8H14ClN1O1, indicating the presence of a hydrochloride salt that enhances its solubility in biological systems.
Research indicates that this compound exhibits several mechanisms of action:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies suggest that morpholino compounds may exert neuroprotective effects by modulating glutamate receptors, thereby reducing excitotoxicity associated with neurodegenerative diseases .
- Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer activity. It has been linked to the induction of apoptosis in various cancer cell lines, suggesting potential use in cancer therapy .
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
A study focusing on the cytotoxic effects of morpholino derivatives highlighted that this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells. The IC50 values were reported at sub-micromolar concentrations, indicating potent anticancer properties .
Neuroprotective Effects
In a neuroprotection study, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results showed a marked decrease in cell death when treated with the compound compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
特性
分子式 |
C8H17ClN2O2 |
|---|---|
分子量 |
208.68 g/mol |
IUPAC名 |
(2S)-2-amino-1-morpholin-4-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7(9)8(11)10-3-5-12-6-4-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
RQGHDTWPROXKEX-FJXQXJEOSA-N |
異性体SMILES |
CC[C@@H](C(=O)N1CCOCC1)N.Cl |
正規SMILES |
CCC(C(=O)N1CCOCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















